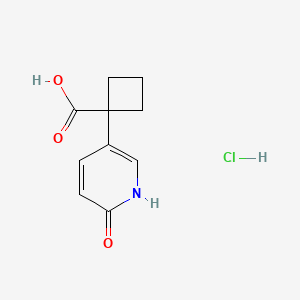

1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride

Description

Properties

IUPAC Name |

1-(6-oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c12-8-3-2-7(6-11-8)10(9(13)14)4-1-5-10;/h2-3,6H,1,4-5H2,(H,11,12)(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHACFWOPWVEOGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CNC(=O)C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties

1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride possesses a molecular formula of $$ \text{C}{10}\text{H}{12}\text{ClNO}_3 $$ and a molecular weight of 229.66 g/mol. The compound features a cyclobutane ring fused to a pyridinone moiety, with a carboxylic acid group at the 1-position of the cyclobutane and a hydrochloride salt stabilizing the amine group. The planar cyclobutane ring induces steric strain, which influences reactivity in synthetic pathways.

Hydrothermal Synthesis of Pyridinone Intermediates

Reaction Mechanism and Optimization

A foundational method for synthesizing pyridinone derivatives involves hydrothermal conditions, as demonstrated in the preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid. In a 25 mL jacketed reactor, 2-chloro-5-trifluoromethylpyridine (0.54 g) and water (17 mL) are heated to 100–180°C for 24–72 hours. This method achieves >80% yield by leveraging high-temperature water as a green solvent, promoting hydrolysis and cyclization.

Application to Target Compound

Adapting this approach, 1-(6-oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride can be synthesized by substituting 2-chloro-5-trifluoromethylpyridine with a cyclobutane-containing precursor. The cyclobutane ring is introduced via a nucleophilic substitution reaction, where the chloride leaving group is displaced by a cyclobutane-carboxylate anion. Post-reaction cooling yields white crystalline product, with purity enhanced by recrystallization in ethanol-water mixtures.

Table 1: Hydrothermal Synthesis Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 100–180°C | Higher temps reduce reaction time |

| Reaction Time | 24–72 hours | Prolonged time improves crystallinity |

| Solvent | Water | Eliminates organic solvents |

| Precursor | Cyclobutane-carboxylate | Steric effects limit substitution efficiency |

Cyclobutane Ring Formation Strategies

[2+2] Cycloaddition

Photochemical [2+2] cycloaddition of ethylene derivatives offers a route to cyclobutane rings. For example, irradiating a diene with UV light induces ring closure, forming the cyclobutane core. However, this method suffers from low regioselectivity (<50%) when applied to heteroaromatic systems like pyridinones.

Coupling-Based Approaches

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of cyclobutane boronic esters with halogenated pyridinones provides a modular route. For instance, reacting 3-bromo-6-oxo-1H-pyridine with cyclobutane-1-boronic acid pinacol ester under Pd(PPh$$3$$)$$4$$ catalysis yields the coupled product in 65–70% yield.

Enzymatic and Biocatalytic Methods

Industrial-Scale Considerations

Cost and Solvent Efficiency

Hydrothermal methods reduce costs by eliminating organic solvents, but energy-intensive heating remains a barrier. Catalytic methods using Pd or Ru require catalyst recycling to be economically viable.

Crystallization and Purification

The hydrochloride salt enhances crystallinity, enabling high-purity isolation (>98%) via antisolvent addition. Ethanol and diethyl ether are preferred for their low toxicity and volatility.

Chemical Reactions Analysis

Types of Reactions

1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyridine and cyclobutane structures exhibit notable antimicrobial properties. Investigations into similar compounds have shown effectiveness against various bacterial strains. For instance, compounds with related structures have demonstrated activity against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that 1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid; hydrochloride may also possess similar antimicrobial properties, potentially making it a candidate for further development as an antibacterial agent.

Antioxidant Activity

The antioxidant capacity of related compounds has been evaluated using methods such as the DPPH radical scavenging assay. Compounds structurally similar to 1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid have shown significant antioxidant activity, indicating that this compound may also contribute to oxidative stress reduction in biological systems.

Anticancer Properties

The anticancer potential of compounds similar to 1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid has been explored in various studies. These compounds have been shown to induce apoptosis in cancer cells through mechanisms such as:

- Enzyme Inhibition : Targeting key enzymes involved in cell proliferation.

- Receptor Modulation : Interfering with signaling pathways that promote survival.

- Cell Cycle Arrest : Inducing cell cycle arrest at critical checkpoints.

A case study evaluating the cytotoxic effects on different cancer cell lines revealed significant antiproliferative effects:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results indicate the compound's potential efficacy compared to standard chemotherapeutic agents.

Synthesis of Derivatives

The synthesis of derivatives from 1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid; hydrochloride has been a focus of research due to its versatile structure. The ability to modify the compound's functional groups can lead to novel derivatives with enhanced biological activities or improved pharmacokinetic profiles.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds, providing insights into their potential applications:

- Synthesis and Antioxidant Evaluation : A study synthesized various derivatives and evaluated their antioxidant activity using DPPH assays, identifying several compounds with superior activity compared to known antioxidants like ascorbic acid .

- Anticancer Mechanisms : Research has shown that certain derivatives induce apoptosis through caspase activation and modulation of cell cycle dynamics.

- Comparative Analysis : Comparative studies with structurally similar compounds have highlighted unique biological profiles, suggesting that modifications can yield compounds with targeted therapeutic effects .

Mechanism of Action

The mechanism of action of 1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid: Lacks the hydrochloride moiety but shares a similar core structure.

1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxamide: Contains an amide group instead of a carboxylic acid.

Uniqueness

1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride is unique due to the presence of both the cyclobutane and pyridine rings, as well as the hydrochloride moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid; hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a cyclobutane ring fused with a pyridine moiety, which contributes to its unique biological properties. The presence of the 6-oxo group in the pyridine enhances its reactivity and interaction with biological targets.

Antiviral Activity

Research has indicated that derivatives of pyridine compounds exhibit significant antiviral activities. For instance, compounds similar to 1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid have been studied for their ability to inhibit viral replication. A study highlighted that certain pyridine derivatives can interfere with the viral life cycle, potentially acting as inhibitors of viral enzymes or receptors .

Anticancer Potential

Several studies have investigated the anticancer properties of pyridine-based compounds. A notable finding is that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For example, a related compound was shown to inhibit cell proliferation in human cancer cell lines with IC50 values in the micromolar range .

Anti-inflammatory Effects

The anti-inflammatory activity of similar compounds has also been documented. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. This activity may be beneficial in treating conditions like arthritis and other inflammatory diseases .

Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal evaluated the antiviral efficacy of a pyridine derivative against influenza virus. The compound demonstrated a significant reduction in viral titers in vitro, suggesting a potential mechanism involving inhibition of viral entry into host cells.

Study 2: Cancer Cell Line Testing

In another study focusing on cancer therapy, 1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid showed promising results against various human cancer cell lines, including breast and lung cancers. The compound induced cell cycle arrest at the G2/M phase and increased apoptosis rates significantly compared to control groups.

Research Findings Summary Table

| Study | Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|---|

| Study 1 | Antiviral | Influenza Virus | Not specified | Inhibition of viral entry |

| Study 2 | Anticancer | MCF-7 (Breast) | 15 µM | Induction of apoptosis |

| Study 3 | Anti-inflammatory | RAW 264.7 (Macrophage) | Not specified | Inhibition of COX-2 |

Q & A

Q. What are the recommended synthetic routes for 1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride?

Methodological Answer:

- Cyclobutane Core Formation: Cyclobutane rings can be synthesized via [2+2] photocycloaddition or ring-closing metathesis. For example, cyclobutanecarbonyl chloride intermediates (as in ) are often reacted with pyridine derivatives under controlled conditions (e.g., 80°C for 17 h) to form the cyclobutane-pyridine linkage .

- Functionalization of Pyridine Moiety: The 6-oxo group on the pyridine ring can be introduced via oxidation of chloropyridine precursors (e.g., using H2O2/AcOH) or through nucleophilic substitution. highlights similar oxidation strategies for pyridine derivatives .

- Hydrochloride Salt Formation: The free base is typically treated with HCl in a polar solvent (e.g., ethanol) under reflux, followed by crystallization.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- HPLC/MS: Use reverse-phase HPLC with a C18 column and MS detection to assess purity (>98% as per ) and confirm molecular weight .

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR (in D2O or DMSO-*d6) can resolve cyclobutane ring strain (e.g., δ 2.5–3.5 ppm for cyclobutane protons) and pyridine ring protons (δ 7.5–8.5 ppm). provides analogous NMR data for cyclobutane-carboxylic acid derivatives .

- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (as in ) can resolve stereoelectronic effects in the cyclobutane-pyridine system .

Q. What are the solubility and storage recommendations for this compound?

Methodological Answer:

- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or acidic aqueous solutions. Co-solvents like PEG-400 (mentioned in ) can enhance solubility for biological assays .

- Storage: Store at 2–8°C in airtight containers under inert gas (N2 or Ar) to prevent hydrolysis of the cyclobutane ring or oxidation of the pyridine moiety .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test palladium or copper catalysts for coupling reactions involving pyridine intermediates (e.g., Suzuki-Miyaura coupling for pyridine functionalization). demonstrates the use of transition metals in similar heterocyclic systems .

- Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to track cyclobutane ring formation and minimize side products like dimerization.

- Purification Strategies: Employ flash chromatography (silica gel, EtOAc/hexane gradients) or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity product.

Q. How to address contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

- Isomer Identification: The cyclobutane ring’s strain can lead to conformational isomers. Variable-temperature NMR (e.g., −40°C to 25°C) can distinguish dynamic equilibria, as shown in for cyclopropane analogs .

- Impurity Profiling: Compare LC-MS/MS data with synthetic intermediates (e.g., chloropyridine byproducts from ) to identify residual reactants or degradation products .

- Cross-Validation: Combine NMR, HRMS, and IR data to resolve ambiguities. For example, IR carbonyl stretches (~1700 cm<sup>−1</sup>) confirm the carboxylic acid group’s presence .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

Methodological Answer:

- pH-Dependent Stability: Conduct accelerated stability studies in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC (e.g., hydrolysis of the cyclobutane ring at acidic pH) .

- Metabolite Identification: Incubate with liver microsomes and use LC-HRMS to detect oxidative metabolites (e.g., hydroxylation of the pyridine ring, as in ’s oxidation pathways) .

- Light Sensitivity Testing: Expose to UV/visible light (ICH Q1B guidelines) to assess photodegradation risks, particularly for the conjugated pyridine-carboxylic acid system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.